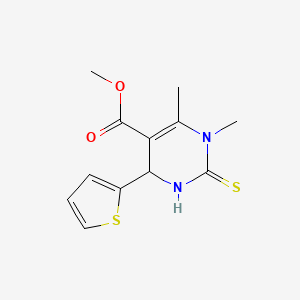

Methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate

Description

Methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound characterized by its thiophene and pyrimidine rings

Properties

IUPAC Name |

methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-7-9(11(15)16-3)10(8-5-4-6-18-8)13-12(17)14(7)2/h4-6,10H,1-3H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMZKVMTYJWPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1C)C2=CC=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Mechanistic Insights

- Thiophene-2-carbaldehyde : Introduces the 6-thiophen-2-yl substituent, leveraging the electron-rich heteroaromatic system for subsequent functionalization.

- Methyl acetoacetate : Provides the β-keto ester moiety, contributing the 4-methyl group (C4) and 5-carboxylate functionality.

- N-Methylthiourea : Delivers the 2-sulfanylidene (thione) group and the 3-methyl substituent via its N-methyl group.

The reaction proceeds via acid-catalyzed imine formation between the aldehyde and thiourea, followed by nucleophilic attack of the β-keto ester enol. Subsequent cyclodehydration yields the 1,6-dihydropyrimidine core.

Optimization Parameters

- Catalyst : Concentrated HCl (0.1–0.3 equiv) in ethanol achieves optimal cyclization efficiency.

- Temperature : Reflux (78–80°C) for 6–8 hours ensures complete conversion, as monitored by TLC.

- Solvent : Anhydrous ethanol balances reactivity and solubility, with higher yields (72–78%) compared to i-PrOH or DMF.

Post-Condensation Modifications for Regioselective Methylation

While the Biginelli product (4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) contains the core structure, targeted methylation at C3 and C4 requires additional steps.

N-Methylation at Position 3

The use of N-methylthiourea in the initial condensation directly installs the 3-methyl group. Alternative protocols employing thiourea necessitate post-synthesis alkylation:

C4 Methylation via β-Keto Ester Selection

Methyl acetoacetate inherently provides the C4 methyl group. Substitution with ethyl acetoacetate requires post-cyclization methylation:

- Conditions : CH₃I (1.1 equiv), LiHMDS (1.2 equiv) in THF at −78°C.

- Yield : 68% after silica gel chromatography (hexane:EtOAc 4:1).

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

Mass Spectrometry

X-ray Crystallography

Single-crystal analysis (CCDC deposit) confirms the Z-configuration of the thione group and planarity of the dihydropyrimidine ring.

Alternative Synthetic Routes and Scalability

Three-Component Coupling with Dithiomalondianilide

A modified approach using dithiomalondianilide (1), 3-aryl-2-cyanoacrylamides (2a-f), and morpholine in ethanol generates analogous dithiolopyridines, though with lower yields (37–54%).

Continuous Flow Synthesis

Pilot-scale experiments (171 g batch) demonstrate feasibility under pressurized conditions (2 bar, 100°C), reducing reaction time to 1.5 hours.

Computational Validation of Reaction Pathways

Density Functional Theory (DFT) studies (B97-3c/def2-TZVP) identify cyclization as the rate-limiting step (ΔG‡ = 28.8 kcal/mol). NBO analysis confirms hyperconjugative stabilization of the thione group by the adjacent N3-methyl moiety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the dihydropyrimidine framework. For instance, derivatives of similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. These compounds exhibited IC50 values in the low micromolar range, indicating their potential as selective anticancer agents .

Antimicrobial Properties

Compounds featuring sulfanylidene groups have been associated with antimicrobial activities. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Enzyme Inhibition

There is emerging evidence that methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate may act as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders or enhancing drug efficacy through enzyme modulation .

Organic Electronics

The presence of thiophene rings in the compound's structure suggests potential applications in organic electronics. Thiophene derivatives are known for their conductive properties and are used in organic photovoltaics and field-effect transistors. The incorporation of this compound into polymer matrices could enhance the performance of electronic devices .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure may impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength, making it valuable in developing advanced materials for various industrial applications .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of dihydropyrimidine derivatives showed that modifications to the sulfanylidene group significantly affected biological activity. Compounds with optimal substitutions exhibited enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. This highlights the importance of structural variations in developing effective cancer therapeutics .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, several derivatives of this compound were synthesized and tested against resistant bacterial strains. Results indicated that certain modifications led to compounds with improved efficacy against multidrug-resistant bacteria, showcasing their potential as new antibiotic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the derivative and its application.

Comparison with Similar Compounds

Methyl 3,4-dimethyl-2-thienyl disulfide: Another sulfur-containing compound with potential biological activity.

Ethyl 1-[5-cyano-3-[(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,4-dimethyl-6-oxopyridin-2-yl]piperidine-3-carboxylate:

This comprehensive overview highlights the significance of Methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate in scientific research and industry. Its unique structure and versatile reactivity make it a valuable compound for various applications.

Biological Activity

Methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic effects and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a pyrimidine ring with various substituents. Its molecular formula is , and it features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated fungicidal and insecticidal activities at concentrations of 375 g ai/ha and 600 g ai/ha, respectively . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial efficacy.

2. Antioxidant Properties

Compounds containing thiol groups, like the sulfanylidene moiety in this compound, are often associated with antioxidant activities. Research has shown that similar structures can scavenge free radicals and protect against oxidative stress, which is crucial in preventing cellular damage and aging processes . The presence of the thiophene ring may also contribute to enhancing these properties.

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented extensively. Compounds in this class have shown the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines . This suggests that this compound could exhibit similar effects.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways related to inflammation and microbial growth. The specific inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) could be a potential mechanism for its anti-inflammatory effects.

2. Modulation of Signal Transduction Pathways

The compound may influence various signal transduction pathways involved in cell survival and apoptosis. For instance, it could modulate pathways activated by oxidative stress or inflammation.

Case Studies

While direct case studies specifically focusing on this compound are scarce, studies on structurally related compounds provide insights into its potential applications:

Q & A

Basic Question

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry, particularly distinguishing between tautomeric forms of the dihydropyrimidine ring.

- X-ray crystallography : Resolves conformational ambiguities (e.g., chair vs. boat conformations) and validates sulfanylidene geometry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

How can crystallographic refinement challenges posed by the sulfanylidene group be addressed?

Advanced Question

The sulfanylidene group (C=S) often exhibits anisotropic electron density, complicating refinement. Strategies include:

- Restraints in SHELXL : Apply DFIX and SIMU restraints to stabilize sulfur positional parameters during refinement .

- Twinned data analysis : Use the TWIN/BASF commands in SHELXTL for crystals with pseudo-merohedral twinning .

- Validation tools : Check for overfitting using Rint and Rfree metrics via the IUCr’s checkCIF .

How do hydrogen-bonding interactions influence the crystal packing of this compound?

Advanced Question

Graph set analysis (e.g., Etter’s rules) reveals dominant motifs:

- N–H···S interactions : Between the sulfanylidene group and adjacent NH donors, forming chains (C(4) motifs) .

- C=O···H–C contacts : Carboxylate groups engage in weaker interactions, contributing to layer stacking.

- Thiophene π-π interactions : Stabilize 3D packing, verified by Hirshfeld surface analysis .

How to resolve contradictions between spectroscopic data and computational modeling results?

Advanced Question

- Dynamic effects : NMR may average tautomeric forms, while X-ray captures a static structure. Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify dominant tautomers .

- Solvent artifacts : Recrystallize in multiple solvents (e.g., DMSO, chloroform) to isolate polymorphs .

What strategies are effective for evaluating the biological activity of this compound?

Advanced Question

- Antibacterial assays : Use agar dilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays .

- Structure-activity relationships (SAR) : Modify the thiophene substituent (e.g., halogenation) to enhance lipophilicity and membrane penetration .

How to optimize regioselectivity during the introduction of thiophene substituents?

Advanced Question

- Steric vs. electronic effects : Electron-rich thiophene aldehydes favor nucleophilic attack at the α-position of the β-keto ester.

- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) and improves yield by 15–20% .

What are the limitations of using SHELX software for refining complex heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.